molecular formula C4H7NaO3 B3395410 Sodium oxybate CAS No. 502-85-2

Sodium oxybate

Número de catálogo: B3395410
Número CAS: 502-85-2
Peso molecular: 126.09 g/mol
Clave InChI: XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de Reacciones: El oxibato de sodio experimenta varias reacciones químicas, que incluyen:

    Oxidación: El oxibato de sodio se puede oxidar para formar gamma-butirolactona.

    Reducción: Se puede reducir para formar ácido gamma-hidroxibutírico.

    Sustitución: El oxibato de sodio puede sufrir reacciones de sustitución donde el ion sodio es reemplazado por otros cationes.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

    Sustitución: Las reacciones con ácidos pueden reemplazar el ion sodio por hidrógeno, formando ácido gamma-hidroxibutírico.

Principales Productos Formados:

    Oxidación: Gamma-butirolactona.

    Reducción: Ácido gamma-hidroxibutírico.

    Sustitución: Ácido gamma-hidroxibutírico.

Aplicaciones Científicas De Investigación

Treatment of Narcolepsy

Sodium oxybate is recognized as the first-line treatment for narcolepsy, particularly for alleviating symptoms of EDS and cataplexy.

  • Efficacy : Clinical trials have demonstrated that this compound significantly improves sleep architecture and reduces EDS. For instance, a study indicated that patients experienced a mean increase in sleep latency of 2.9 minutes (P = .002) and a reduction in Epworth Sleepiness Scale (ESS) scores by 4.2 points (P = .001) after treatment .
  • Safety : The side effects reported include nausea, headache, and dizziness; however, these tend to decrease over time with continued use .

Idiopathic Hypersomnia

Recent studies have investigated the use of lower-sodium oxybate formulations in patients with idiopathic hypersomnia.

  • Outcomes : Participants reported significant improvements in sleepiness and quality of life, indicating that this compound may be beneficial for this condition as well .

Fibromyalgia

This compound has been studied for its potential role in managing fibromyalgia symptoms.

  • Clinical Findings : Research suggests that it can improve pain, sleep quality, and fatigue by enhancing deep sleep quality . This is particularly relevant given the chronic pain and sleep disturbances associated with fibromyalgia.

Alcohol Withdrawal Syndrome (AWS)

This compound has also been explored as a treatment option for alcohol withdrawal syndrome.

  • Research Insights : Studies indicate that GHB can increase abstinence days and reduce alcohol cravings when administered at doses of 50 mg/kg divided into multiple daily doses . However, the evidence remains limited compared to traditional treatments like benzodiazepines.

Case Studies

Several case studies have documented the clinical applications of this compound:

  • Narcolepsy-Cataplexy in Pediatrics : A retrospective study involving children showed significant reductions in cataplexy episodes from a median of 38 per week to less than one post-treatment (p < 0.001) .
  • Sleep Apnea : In one clinical case, this compound was used to manage symptoms in a narcoleptic patient who developed reversible sleep apnea. The treatment led to improved daytime vigilance and reduced leg movements during sleep .

Summary Table of Applications

ApplicationEfficacy EvidenceSafety Profile
NarcolepsySignificant improvement in EDS and cataplexy Common side effects include nausea
Idiopathic HypersomniaImproved quality of life and functioning Side effects decrease over time
FibromyalgiaEnhanced pain relief and sleep quality Generally well-tolerated
Alcohol Withdrawal SyndromeIncreased abstinence days reported Requires careful monitoring

Comparación Con Compuestos Similares

El oxibato de sodio es único entre los depresores del sistema nervioso central debido a su uso específico en el tratamiento de la narcolepsia. Los compuestos similares incluyen:

La singularidad del oxibato de sodio radica en sus interacciones específicas con los receptores y su eficacia establecida en el tratamiento de los síntomas relacionados con la narcolepsia .

Actividad Biológica

Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is primarily known for its therapeutic applications in treating narcolepsy and other sleep disorders. Its biological activity is multifaceted, influencing neurotransmitter systems, sleep architecture, and various physiological responses. This article delves into the biological mechanisms, efficacy, safety profiles, and case studies associated with this compound.

Overview of this compound

This compound acts primarily as a central nervous system depressant. It is administered orally and is known to modulate sleep patterns significantly. The compound has garnered attention for its effects on sleep architecture, particularly in increasing slow-wave sleep (SWS) and reducing daytime sleepiness in patients with narcolepsy.

This compound influences neurotransmission through several pathways:

  • GABA Receptor Modulation : this compound binds to GABA(B) receptors, which are crucial for inhibitory neurotransmission. This binding leads to enhanced GABAergic activity, promoting sedation and muscle relaxation .
  • Neurotransmitter Release : At physiological concentrations, GHB may inhibit the release of various neurotransmitters co-localized with it, modulating neuronal excitability and synaptic transmission .
  • Sleep Regulation : Studies show that this compound increases SWS duration and delta power while decreasing nighttime awakenings. This modulation is particularly beneficial for patients suffering from narcolepsy .

Efficacy in Narcolepsy

This compound has been extensively studied for its efficacy in treating narcolepsy with cataplexy:

  • Reduction in Excessive Daytime Sleepiness (EDS) : In a cohort study involving 90 patients, this compound significantly reduced the Epworth Sleepiness Scale (ESS) score by an average of 4.3 points (ΔESS = 4.3 ± 4.4; p < 0.0001) after treatment .
  • Cataplexy Frequency : The frequency of cataplectic episodes decreased from a baseline median of 38 episodes per week to fewer than 1 episode per week post-treatment (p < 0.001) .
StudySample SizeBaseline ESSPost-Treatment ESSReduction in Cataplexy Episodes
901812Median from 38/week to <1/week
15Not reportedNot reportedSignificant decrease

Pediatric Population

A retrospective study examined this compound's effects on children with narcolepsy-cataplexy:

  • Patient Demographics : The study involved 15 children aged between 3 and 17 years.
  • Outcomes : Improvement was noted in 13 out of 15 patients regarding daytime sleepiness and cataplexy severity .

Safety Profile

While this compound is generally well-tolerated, it can cause side effects:

  • Common Side Effects : Nausea, headache, dizziness, and somnolence are frequently reported .
  • Severe Adverse Events : Some patients experience severe side effects leading to treatment discontinuation, including psychosis associated with increasing age .

Long-term Use

A long-term observational study followed patients on this compound for over two years:

  • Patient Outcomes : Patients showed sustained improvements in both ESS scores and cataplexy frequency over the follow-up period.
  • Medication Reduction : Approximately 60% of patients were able to reduce or discontinue other medications used for narcolepsy management .

Dystonia Treatment

Recent findings suggest that this compound may also have potential benefits in treating dystonia:

  • Mechanistic Insights : this compound appeared to modulate abnormal neural activity associated with dystonia, indicating a broader therapeutic profile beyond narcolepsy .

Propiedades

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

502-85-2
Record name Sodium Oxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxybate
Reactant of Route 2
Sodium oxybate
Reactant of Route 3
Sodium oxybate
Reactant of Route 4
Sodium oxybate
Reactant of Route 5
Reactant of Route 5
Sodium oxybate
Reactant of Route 6
Sodium oxybate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.